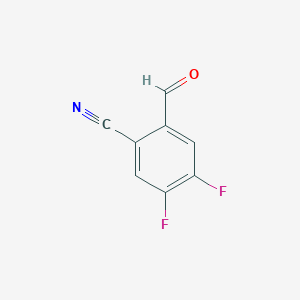

4,5-Difluoro-2-formylbenzonitrile

CAS No.:

Cat. No.: VC15744885

Molecular Formula: C8H3F2NO

Molecular Weight: 167.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3F2NO |

|---|---|

| Molecular Weight | 167.11 g/mol |

| IUPAC Name | 4,5-difluoro-2-formylbenzonitrile |

| Standard InChI | InChI=1S/C8H3F2NO/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,4H |

| Standard InChI Key | FXBCAPHCPOOUMO-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)C#N)C=O |

Introduction

4,5-Difluoro-2-formylbenzonitrile is a substituted benzonitrile compound featuring a benzene ring with two fluorine atoms and a formyl group attached. Its molecular structure is defined by the presence of electron-withdrawing groups, which significantly influence its chemical reactivity and physical properties. The compound is represented by the CAS number 50773-41-6 and is of interest in organic chemistry due to its versatile applications in chemical synthesis and material science.

Synthesis Methods

The synthesis of 4,5-Difluoro-2-formylbenzonitrile involves multi-step processes that typically include:

-

Fluorination of Benzonitrile Derivatives: Introducing fluorine atoms selectively at specific positions on the benzene ring.

-

Formylation Reactions: Functionalizing the aromatic ring with a formyl group through electrophilic aromatic substitution or other advanced methods.

Reaction Conditions:

-

Controlled temperature and solvent selection are critical for achieving high yields.

-

Catalysts may be employed to enhance selectivity.

Characterization Techniques:

To confirm the structure of the synthesized compound:

-

NMR Spectroscopy: Identifies chemical shifts associated with fluorine, nitrile, and formyl groups.

-

Mass Spectrometry (MS): Confirms molecular weight.

-

Infrared (IR) Spectroscopy: Detects characteristic vibrations for -CN and -CHO groups.

Chemical Reactivity

The reactivity of 4,5-Difluoro-2-formylbenzonitrile is influenced by its functional groups:

-

Nucleophilic Addition Reactions: The formyl group can undergo reactions with nucleophiles such as amines or alcohols to form imines or acetals.

-

Condensation Reactions: The compound can participate in condensation reactions with active methylene compounds to synthesize heterocyclic derivatives.

-

Stabilization of Intermediates: The electron-withdrawing fluorine atoms stabilize reaction intermediates, broadening its utility in organic synthesis.

Applications

4,5-Difluoro-2-formylbenzonitrile has diverse applications in scientific research and industrial chemistry:

-

Intermediate in Organic Synthesis:

-

Used to synthesize pharmaceuticals and agrochemicals.

-

Precursor for heterocyclic compounds.

-

-

Material Science:

-

Its fluorinated structure enhances thermal stability and chemical resistance in polymer applications.

-

-

Medicinal Chemistry:

-

Potential use in designing bioactive molecules due to its reactive sites.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume